molecular formula C9H11NO B8632066 (6-Cyclopropylpyridin-3-yl)methanol

(6-Cyclopropylpyridin-3-yl)methanol

Cat. No.: B8632066
M. Wt: 149.19 g/mol
InChI Key: WJXGWBDAVOZCPR-UHFFFAOYSA-N
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Description

(6-Cyclopropylpyridin-3-yl)methanol is a pyridine derivative featuring a cyclopropyl substituent at the 6-position of the pyridine ring and a hydroxymethyl group at the 3-position. Its structure combines the rigidity of the cyclopropyl group with the hydrogen-bonding capability of the methanol moiety, enabling unique interactions in biological systems .

Properties

Molecular Formula

C9H11NO

Molecular Weight

149.19 g/mol

IUPAC Name

(6-cyclopropylpyridin-3-yl)methanol

InChI

InChI=1S/C9H11NO/c11-6-7-1-4-9(10-5-7)8-2-3-8/h1,4-5,8,11H,2-3,6H2

InChI Key

WJXGWBDAVOZCPR-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=NC=C(C=C2)CO

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Data are inferred from analogous compounds in the evidence:

Compound Structure Key Features Synthetic Pathway Applications/Findings
(6-Cyclopropylpyridin-3-yl)methanol Pyridine with 6-cyclopropyl and 3-hydroxymethyl groups Rigid cyclopropyl group; polar hydroxymethyl substituent Likely derived from halogenated pyridines via cyclopropanation and hydroxylation Intermediate for pharmaceuticals (e.g., naphthyridine derivatives in EP 1831 199 B1)
6-(Cyclopropylmethoxy)pyridin-3-ol Pyridine with 6-cyclopropylmethoxy and 3-hydroxyl groups Ether-linked cyclopropyl; hydroxyl group at 3-position Synthesized via alkylation of pyridin-3-ol with cyclopropylmethyl halides Used in organic synthesis; potential precursor for agrochemicals or drugs
6-Ethylpyridin-3-ol Quinone Methide Precursors Pyridine with 6-ethyl and 3-hydroxyl groups; quinone methide-generating core Ethyl group enhances lipophilicity; reactive quinone methide intermediate Multi-step synthesis involving alkylation, hydrogenation, and methylation Studied for organophosphate detoxification; generates reactive intermediates

Key Observations:

Substituent Effects: The cyclopropyl group in this compound enhances steric and electronic effects compared to ethyl or methoxy substituents in analogs. This rigidity may influence binding affinity in enzyme-targeted applications .

Synthetic Complexity: this compound requires specialized cyclopropanation steps, whereas analogs like 6-(cyclopropylmethoxy)pyridin-3-ol involve simpler alkylation reactions .

Functional Versatility: Compounds with hydroxyl groups (e.g., 6-ethylpyridin-3-ol) are more reactive in forming quinone methides, while hydroxymethyl derivatives (e.g., the target compound) are better suited as stable intermediates for further functionalization .

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